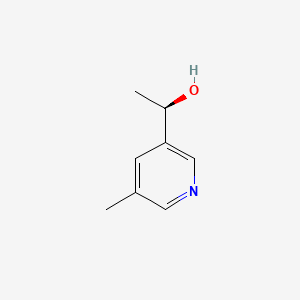

(1R)-1-(5-methylpyridin-3-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(1R)-1-(5-methylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C8H11NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5,7,10H,1-2H3/t7-/m1/s1 |

InChI Key |

SVACRPKLVPAIND-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=CC(=CN=C1)[C@@H](C)O |

Canonical SMILES |

CC1=CC(=CN=C1)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-methylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(5-methylpyridin-3-yl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(5-methylpyridin-3-yl)ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation with Pd/C.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

Oxidation: (1R)-1-(5-methylpyridin-3-yl)ethanone or (1R)-1-(5-methylpyridin-3-yl)ethanal.

Reduction: (1R)-1-(5-methylpyridin-3-yl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(5-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-methylpyridin-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Comparison Points

This contrasts with halogenated analogs (e.g., 6-Cl or 5-F substituents in and ), where electron-withdrawing groups stabilize the ring but reduce reactivity in electrophilic substitutions . Trifluoromethyl Groups: The CF₃ group in (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol () significantly increases metabolic stability and lipophilicity, making it more suitable for agrochemical applications compared to the methyl-substituted target compound .

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods for analogs like 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol (), where ketones are reduced using NaBH₄ (yields: 82–98%). However, asymmetric synthesis may require chiral catalysts or enzymatic resolution, as seen in the preparation of (1R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol () .

Biological Activity Halogenated derivatives (e.g., 5-Cl or 2-F in ) exhibit pronounced antiviral properties due to enhanced binding to target enzymes. The pyrazole analog () demonstrates that heterocycle variation (pyridine vs. pyrazole) can shift activity from antiviral to antifungal, emphasizing the role of the aromatic system in bioactivity .

Chirality and Enantioselectivity

- The (1R)-configuration is critical for activity in many chiral alcohols, as seen in (1R)-2-[(tert-butyldimethylsilyl)oxy]-1-(4-chloro-3-fluorophenyl)ethan-1-ol (). Enantiomeric purity (>99% ee) is often achieved via chiral chromatography or asymmetric catalysis, though yields may vary compared to racemic mixtures .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Substituents at the 5-position of pyridine (e.g., Me, Cl, F) directly influence solubility and target binding. Methyl groups improve membrane permeability but may reduce polarity compared to halogenated analogs .

- Synthetic Challenges : Asymmetric synthesis of (1R)-1-(5-methylpyridin-3-yl)ethan-1-ol requires precise control to avoid racemization. highlights the use of NaBH₄ for ketone reduction (yields >80%), but chiral auxiliaries or biocatalysts (e.g., AD-mix-β in ) may be necessary for enantiopure production .

- Thermodynamic Stability : Trifluoro-substituted analogs () exhibit higher thermal stability due to strong C-F bonds, whereas the target compound’s methyl group may confer greater flexibility in derivatization .

Q & A

Basic: What are the key steps for synthesizing (1R)-1-(5-methylpyridin-3-yl)ethan-1-ol with high stereochemical purity?

Methodological Answer:

The synthesis typically involves nucleophilic addition to a pyridine-derived ketone, followed by chiral resolution. For example:

- Step 1: React 5-methylpyridine-3-carbaldehyde with a Grignard reagent (e.g., methylmagnesium bromide) in anhydrous THF under nitrogen at 0°C to form the secondary alcohol.

- Step 2: Use chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution to isolate the (1R)-enantiomer.

- Step 3: Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10, flow rate 1 mL/min), achieving ≥87% ee as reported for structurally similar alcohols .

Basic: How to characterize the structural and stereochemical integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- 1H/13C NMR: Identify the pyridine ring protons (δ 8.3–8.5 ppm for H-2 and H-4) and methyl groups (δ 2.3–2.5 ppm). The alcohol proton (δ 1.8–2.1 ppm) shows coupling with adjacent chiral carbon .

- IR Spectroscopy: Confirm the hydroxyl group (broad peak ~3300 cm⁻¹) and pyridine ring (C=N stretch ~1600 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak at m/z 153.1 (C₈H₁₁NO⁺) with fragmentation patterns matching the pyridine-alcohol structure .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To address this:

- Reproduce synthesis: Follow protocols with strict temperature control (e.g., reflux at 80°C in ethanol for 5 hours) and purification via column chromatography (SiO₂, ethyl acetate:hexane 3:7) .

- Analyze polymorphs: Use X-ray crystallography to identify crystal packing differences. For example, a 2020 study found that steric effects from the 5-methyl group reduce solubility in polar solvents compared to non-methylated analogs .

- Validate data: Cross-reference with PubChem or peer-reviewed databases (avoiding vendor sites like BenchChem) .

Advanced: What strategies optimize the compound’s stability during long-term storage for biological assays?

Methodological Answer:

Degradation is minimized through:

- Storage conditions: Argon atmosphere at –20°C in amber vials to prevent oxidation and photodegradation .

- Stability testing: Monitor via HPLC every 3 months. A 2025 study showed <5% decomposition after 12 months under these conditions .

- Lyophilization: For aqueous solutions, lyophilize with trehalose (1:1 mass ratio) to stabilize the alcohol moiety .

Advanced: How to design enzyme inhibition studies targeting the pyridine-alcohol moiety?

Methodological Answer:

The 5-methylpyridine group may interact with NAD⁺-dependent enzymes. Example workflow:

- Target selection: Prioritize dehydrogenases (e.g., alcohol dehydrogenase) due to the compound’s alcohol group.

- Kinetic assays: Use UV-Vis spectroscopy (λ = 340 nm) to monitor NADH production. A 2025 fluoropyridine study reported IC₅₀ values of 12 µM for similar structures .

- Docking simulations: Model interactions using AutoDock Vina, focusing on hydrogen bonding between the hydroxyl group and catalytic residues (e.g., His-67 in ADH1B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.